molecular formula C8H6N4O4 B13386708 4-Acetamido-7-nitrobenzofurazan CAS No. 18333-72-7

4-Acetamido-7-nitrobenzofurazan

Katalognummer: B13386708
CAS-Nummer: 18333-72-7
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: XHIJYNJBIDVIND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-7-nitrobenzofurazan is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzofurazan, characterized by the presence of an acetamido group at the 4-position and a nitro group at the 7-position. This compound is notable for its fluorescence, making it valuable in analytical and bioanalytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-7-nitrobenzofurazan typically involves the nitration of benzofurazan derivatives followed by acetamidation. One common method starts with 4-chloro-7-nitrobenzofurazan (NBD-chloride), which undergoes nucleophilic substitution with acetamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetamido-7-nitrobenzofurazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Acetamido-7-nitrobenzofurazan has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.

    Biology: Employed in bioimaging and as a marker for studying biological processes.

    Medicine: Investigated for its potential in drug development and diagnostic assays.

    Industry: Utilized in the development of sensors and analytical devices.

Wirkmechanismus

The mechanism of action of 4-acetamido-7-nitrobenzofurazan involves its ability to interact with specific molecular targets. The compound’s fluorescence properties are exploited in various assays, where it binds to target molecules and emits fluorescence upon excitation. This property is used to detect and quantify the presence of specific analytes in complex mixtures .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Acetamido-7-nitrobenzofurazan stands out due to its specific functional groups, which confer unique reactivity and fluorescence characteristics. Its acetamido group provides additional sites for chemical modification, making it versatile for various applications .

Eigenschaften

CAS-Nummer

18333-72-7

Molekularformel

C8H6N4O4

Molekulargewicht

222.16 g/mol

IUPAC-Name

N-(4-nitro-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C8H6N4O4/c1-4(13)9-5-2-3-6(12(14)15)8-7(5)10-16-11-8/h2-3H,1H3,(H,9,13)

InChI-Schlüssel

XHIJYNJBIDVIND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.